2-Butylpyrazolo[5,1-a]isoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
89877-03-2 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-butylpyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C15H16N2/c1-2-3-7-13-11-15-14-8-5-4-6-12(14)9-10-17(15)16-13/h4-6,8-11H,2-3,7H2,1H3 |
InChI Key |
SAPLPVPLQYEDGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C=CC3=CC=CC=C3C2=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Butylpyrazolo 5,1 a Isoquinoline
Retrosynthetic Analysis of the 2-Butylpyrazolo[5,1-a]isoquinoline Scaffold
A logical retrosynthetic analysis of the this compound molecule reveals several key bond disconnections that lead to plausible starting materials. The core pyrazolo[5,1-a]isoquinoline tricycle can be disconnected at the pyrazole (B372694) and isoquinoline (B145761) ring junctions.
One primary disconnection breaks the N-N bond and a C-C bond of the pyrazole ring, suggesting a precursor like an N-aminoisoquinolinium salt which can undergo a [3+2] cycloaddition with a suitable three-carbon component. Another strategic disconnection involves breaking the C-N and C-C bonds that form the isoquinoline part of the molecule, pointing towards a pre-functionalized pyrazole derivative as a key intermediate.
Specifically for the 2-butyl derivative, the butyl group can be introduced either as part of one of the initial building blocks or attached to the pre-formed heterocyclic core. The most direct retrosynthetic approaches would involve either a butyl-substituted pyrazole precursor or a butyl-containing reactant in a cyclization step.

Classical and Modern Approaches to Pyrazolo[5,1-a]isoquinoline Ring System Construction
The synthesis of the pyrazolo[5,1-a]isoquinoline ring system can be achieved through various classical and modern synthetic strategies. These methods primarily focus on the efficient construction of either the pyrazole or the isoquinoline ring from suitable precursors.
Cyclocondensation Reactions in Pyrazole Ring Formation
The formation of the pyrazole ring is a crucial step in many synthetic routes towards pyrazolo[5,1-a]isoquinolines. A common and effective method is the [3+2] cycloaddition reaction. In this approach, C,N-cyclic azomethine imines, derived from N-aminoisoquinolinium salts, can react with a variety of dipolarophiles. For instance, the reaction with α,β-unsaturated ketones can lead to the formation of the pyrazolo[5,1-a]isoquinoline core after a tandem sequence of [3+2] cycloaddition, detosylation, and oxidative aromatization. rsc.org
Another powerful strategy involves the reaction of N'-(2-alkynylbenzylidene)hydrazides with various reagents. These reactions can proceed through different pathways, including silver(I)-rhodium(I) cooperative catalysis with cycloprop-2-ene-1,1-dicarboxylate, leading to the fused heterocyclic system in moderate to good yields. nih.gov
Isoquinoline Core Synthesis Strategies from Precursors
Alternatively, the synthesis can commence with a pre-formed pyrazole ring, followed by the construction of the isoquinoline core. A prominent method involves the palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles. This is followed by a 6-endo intramolecular alkyne hydroamination to construct the isoquinoline ring. nih.govnio.res.in This approach offers a high degree of flexibility in introducing substituents on both the pyrazole and the newly formed isoquinoline ring.
Ruthenium(II)-catalyzed C-H/N-H annulation of pyrazole derivatives with alkynes represents another modern and efficient method for constructing the pyrazolo[5,1-a]isoquinoline system. nih.govnih.gov This reaction can be performed in environmentally friendly solvents like water, leading to excellent yields of the desired products. nih.govnih.gov
Targeted Synthesis of this compound
The specific synthesis of this compound requires careful consideration of the introduction of the butyl group with high regioselectivity. This can be achieved either by incorporating the butyl group into one of the starting materials or by functionalizing the pre-formed heterocyclic core.
Strategies for Butyl Group Introduction and Regioselectivity Control
One of the most direct strategies to ensure the correct regiochemistry is to start with a pyrazole precursor already bearing the butyl group at the desired position. For instance, in the ruthenium(II)-catalyzed annulation of pyrazoles with alkynes, one could employ a 3-butyl-5-phenyl-1H-pyrazole as the starting material. The reaction with an appropriate alkyne would then lead to the formation of the this compound. The regioselectivity of this reaction is generally high, with the substitution pattern of the final product being dictated by the substitution of the initial pyrazole. nih.govnih.gov
Another approach involves the use of a three-component reaction. A silver(I)-catalyzed reaction of a 2-alkynylbenzaldehyde, a sulfonohydrazide, and a nitrile can generate pyrazolo[5,1-a]isoquinolin-2-amines. thieme-connect.de By selecting a nitrile that can be subsequently converted to a butyl group, or potentially using a butyl-containing nitrile, this method could be adapted for the synthesis of the target molecule.
The table below summarizes potential starting materials for the regioselective synthesis of this compound based on established methods.
| Reaction Type | Key Precursor 1 | Key Precursor 2 | Resulting Butyl Position |
| Ruthenium-catalyzed Annulation | 3-Butyl-5-aryl-1H-pyrazole | Alkyne | 2 |
| Palladium-catalyzed Cyclization | 5-(2-bromophenyl)-3-butyl-1H-pyrazole | Terminal Alkyne | 2 |
| [3+2] Cycloaddition | N-aminoisoquinolinium ylide | Butyl-substituted dipolarophile | 2 |
Catalyst Development and Optimization for Key Cyclization Steps
The choice of catalyst is paramount for the efficiency and selectivity of the cyclization reactions that form the pyrazolo[5,1-a]isoquinoline core.
For the ruthenium-catalyzed C-H/N-H annulation, catalysts such as [(p-cymene)RuCl2]2 in the presence of a copper(II) acetate (B1210297) oxidant and a silver salt co-catalyst have proven effective. nih.govnih.gov Optimization of this catalytic system can involve screening different silver salts and exploring the reaction in various solvents, including green solvents like water and alcohols, which can sometimes enhance the reaction rate and yield. nih.govnih.gov
In the case of palladium-catalyzed reactions, such as the Sonogashira coupling followed by hydroamination, the choice of palladium source and ligands is critical. Catalysts like Pd(PPh3)4 or PdCl2(PPh3)2 are commonly used for the Sonogashira coupling, while the subsequent hydroamination step might require a different catalyst or conditions to proceed efficiently and with the desired regioselectivity. nih.govnio.res.in
Copper catalysts, particularly copper(II) salts, are employed in the regioselective bicyclization of N-propargylic sulfonylhydrazones to form the pyrazolo[5,1-a]isoquinoline scaffold. rsc.org The development of more active and selective copper catalysts remains an area of active research.
The following table provides an overview of catalysts used in the synthesis of the pyrazolo[5,1-a]isoquinoline scaffold.
| Reaction | Catalyst System | Key Features |
| Ruthenium-catalyzed Annulation | [(p-cymene)RuCl2]2, Cu(OAc)2, AgSbF6 | High regioselectivity, can be performed in water. nih.govnih.gov |
| Palladium-catalyzed Cyclization | Pd(PPh3)4 or PdCl2(PPh3)2 | Versatile for various substituted pyrazoles and alkynes. nih.govnio.res.in |
| Copper-catalyzed Bicyclization | Copper(II) salts | Forms the tricyclic scaffold in a cascade sequence. rsc.org |
| Silver/Rhodium-catalyzed Cycloaddition | AgOTf, RhCl(PPh3)3 | Cooperative catalysis for tandem reactions. nih.gov |
Chemo-, Regio-, and Stereoselective Synthetic Considerations in this compound Formation
The synthesis of a specifically substituted compound like this compound requires precise control over the reaction's selectivity to ensure the correct isomer is formed.
Chemoselectivity refers to the preferential reaction of one functional group over others. In the context of building the pyrazolo[5,1-a]isoquinoline core via C-H/N-H annulation, the catalyst must selectively activate the pyrazole C-H and N-H bonds without interfering with other functional groups on the starting materials. The ruthenium(II)-catalyzed systems demonstrate high chemoselectivity in this regard. nio.res.innio.res.in
Regioselectivity , the control of the orientation of bond formation, is a critical consideration, especially when unsymmetrical alkynes are used as coupling partners. To synthesize the 2-butyl derivative, 1-hexyne (B1330390) would be reacted with a phenylpyrazole. The ruthenium-catalyzed annulation has been shown to proceed in a regioselective manner with unsymmetrical alkynes like 1-phenyl-1-propyne, indicating that predictable control over the substituent position on the pyrazole ring is achievable. nio.res.inresearchgate.net
Further illustrating the power of regiocontrol, a palladium-catalyzed approach allows for the selective synthesis of either pyrazolo[5,1-a]isoquinolines or their regioisomers, 8-methylenepyrazolo[5,1-a]isoindoles, from the same starting materials. nih.govacs.org The choice of reaction sequence dictates the outcome:
For Pyrazolo[5,1-a]isoquinolines: A Sonogashira coupling followed by a 6-endo intramolecular hydroamination directs the cyclization to form the desired six-membered isoquinoline ring. acs.org
For 8-Methylenepyrazolo[5,1-a]isoindoles: Reversing the sequence to an initial intermolecular hydroamination followed by a 5-exo intramolecular Heck coupling leads to the alternative five-membered isoindole ring system. acs.org
This highlights how catalyst and reaction pathway selection can completely govern the regiochemical outcome. nih.govacs.org
Table 2: Regioselective Control in Pyrazolo-Isoquinoline Synthesis
| Starting Materials | Catalytic System / Pathway | Product | Selectivity Type | Reference |
|---|
Reactivity and Mechanistic Investigations of 2 Butylpyrazolo 5,1 a Isoquinoline
Electrophilic Aromatic Substitution Patterns on the Pyrazolo[5,1-a]isoquinoline Core
Electrophilic aromatic substitution (SEAr) on the parent isoquinoline (B145761) molecule typically occurs on the benzenoid ring, which is more electron-rich than the pyridinoid ring. imperial.ac.ukyoutube.com The preferred positions for substitution are C5 and C8. imperial.ac.ukyoutube.com A quantitative study of the electrophilic reactivity of the neutral isoquinoline molecule via pyrolysis of 1-(isoquinolyl)ethyl acetates established the positional reactivity order as: 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This indicates that the C4 position is surprisingly reactive under neutral conditions. rsc.org
In the fused pyrazolo[5,1-a]isoquinoline system, the pyrazole (B372694) ring is inherently electron-rich and would also be a target for electrophiles. However, the fusion and the influence of the isoquinoline nitrogen alter the electron distribution across the entire molecule. The reaction of an aromatic ring with an electrophile, such as in nitration or sulfonation, proceeds through a carbocation intermediate (a Wheland intermediate). masterorganicchemistry.comyoutube.com The stability of this intermediate determines the regioselectivity of the reaction. For the pyrazolo[5,1-a]isoquinoline core, electrophilic attack is predicted to favor positions that allow the positive charge to be stabilized by resonance without disrupting the aromaticity of both heterocyclic systems significantly. Based on the reactivity of isoquinoline, the positions on the carbocyclic ring (C7, C8, C9, C10) are the most probable sites for electrophilic attack.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C7, C10 | High | Corresponds to the activated C5 and C8 positions of isoquinoline. imperial.ac.uk |
| C1, C3 | Low | Positions on the electron-rich pyrazole ring, but may be deactivated by the adjacent ring junction nitrogen and pyridinium-like character. |
Nucleophilic Substitution Reactions and Their Scope within the Heterocyclic System
Nucleophilic substitution reactions on the isoquinoline nucleus preferentially occur on the electron-deficient pyridine (B92270) ring, with the C1 and C3 positions being the most reactive, especially if a good leaving group is present. imperial.ac.ukyoutube.com This reactivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction.
For the 2-butylpyrazolo[5,1-a]isoquinoline system, this pattern is expected to hold. The positions corresponding to the pyridinoid part of the isoquinoline core are the most likely targets for nucleophiles. Specifically, the C5 and C6 positions would be the most susceptible to nucleophilic attack. The introduction of functionalities like halogens at these positions would facilitate substitution by various nucleophiles, such as amines, alkoxides, or thiolates. This approach is a common strategy for the functionalization of related N-heterocyclic systems like pyrazolo[1,5-a]pyrimidines, where nucleophilic aromatic substitution at positions 5 and 7 is a key method for diversification. nih.govnih.gov
Oxidation and Reduction Pathways of the Pyrazolo[5,1-a]isoquinoline Framework
The pyrazolo[5,1-a]isoquinoline framework can undergo both oxidation and reduction reactions, targeting different parts of the molecule.
Oxidation: The synthesis of pyrazolo[5,1-a]isoquinolines often involves an oxidative aromatization step from a dihydro-precursor. For instance, a one-pot tandem reaction to create functionalized 5,6-dihydropyrazolo[5,1-a]isoquinolines utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant for the final aromatization step. mdpi.com Aerobic oxidation, using molecular oxygen, has also been employed in cascade reactions to form the aromatic scaffold, highlighting its stability and the thermodynamic driving force for its formation. rsc.org The fully aromatic this compound is relatively resistant to oxidation, but strong oxidizing agents could potentially lead to N-oxides or cleavage of the rings.
Reduction: The heterocyclic (pyridinoid) portion of the pyrazolo[5,1-a]isoquinoline system is susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) could selectively reduce the C5-C6 double bond, leading to 5,6-dihydropyrazolo[5,1-a]isoquinoline derivatives. ontosight.ai The stability of the pyrazole and benzene (B151609) rings makes their reduction more challenging, typically requiring harsher conditions. The formation of 5,6-dihydropyrazolo[5,1-a]isoquinolines is a known synthetic pathway, and these reduced forms are often stable, isolable compounds. mdpi.comontosight.ai
Transition Metal-Catalyzed Functionalization of this compound
Transition metal catalysis is a powerful tool for the synthesis and functionalization of the pyrazolo[5,1-a]isoquinoline core. rsc.org
The synthesis of the pyrazolo[5,1-a]isoquinoline skeleton itself is often achieved through transition metal-catalyzed C-H activation. Ruthenium(II)-catalyzed C-H/N-H annulation of pyrazole derivatives with alkynes is a prominent method. nio.res.innio.res.inresearchgate.net In this process, a C-H bond on the phenyl ring of a 5-phenyl-1H-pyrazole derivative is activated by the ruthenium catalyst, followed by coordination to an alkyne and subsequent annulation to form the fused tricyclic system. nio.res.inresearchgate.net Rhodium catalysts have also been used in three-component reactions of enaminones, hydrazine (B178648), and alkynes to achieve similar transformations. acs.org These methods demonstrate the inherent reactivity of C-H bonds at specific positions in the precursors, which can be exploited for the construction of the core.
Table 2: Ruthenium-Catalyzed Synthesis of Pyrazolo[5,1-a]isoquinolines via C-H Annulation nio.res.inresearchgate.net
| Pyrazole Substrate | Alkyne Substrate | Catalyst System | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|
| 3-Methyl-5-phenyl-1H-pyrazole | Diphenylacetylene | [(p-cymene)RuCl₂]₂, Cu(OAc)₂·H₂O, AgSbF₆ | Water | 61 | nio.res.inresearchgate.net |
| 5-Phenyl-1H-pyrazole | Diphenylacetylene | [(p-cymene)RuCl₂]₂, Cu(OAc)₂·H₂O, AgSbF₆ | Water | 77 | nio.res.inresearchgate.net |
Palladium-catalyzed cross-coupling reactions are instrumental in building the pyrazolo[5,1-a]isoquinoline system from functionalized precursors. An efficient synthesis involves the Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles, which is followed by an intramolecular hydroamination to yield the final product. nih.gov This strategy allows for significant diversification of the pyrazolo[5,1-a]isoquinoline periphery by varying the coupling partners. Alternatively, a Heck coupling pathway can be employed from the same starting materials to generate regioisomeric products. nih.gov These reactions underscore the utility of halogenated precursors for introducing a wide range of substituents onto the molecular framework.
Table 3: Palladium-Catalyzed Synthesis of Pyrazolo[5,1-a]isoquinolines nih.gov
| Pyrazole Precursor | Alkyne Partner | Reaction Sequence | Catalyst | Yield (%) | Ref |
|---|---|---|---|---|---|
| 5-(2-Bromophenyl)-1H-pyrazole | Phenylacetylene | 1. Sonogashira Coupling 2. Intramolecular Hydroamination | Pd(PPh₃)₂Cl₂, CuI | 85 | nih.gov |
| 5-(2-Bromophenyl)-1H-pyrazole | 1-Hexyne (B1330390) | 1. Sonogashira Coupling 2. Intramolecular Hydroamination | Pd(PPh₃)₂Cl₂, CuI | 82 | nih.gov |
Rearrangement Reactions and Fragmentation Studies of the this compound Structure
Rearrangement Reactions: While rearrangements of the core pyrazolo[5,1-a]isoquinoline skeleton are not commonly reported, related heterocyclic systems are known to undergo such transformations under specific conditions. For example, the Boulton–Katritzky rearrangement is observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives, where a base promotes the recyclization of an arylhydrazone to form a triazole derivative. beilstein-journals.org It is plausible that specifically substituted this compound derivatives could be designed to undergo analogous skeletal reorganizations, providing pathways to novel heterocyclic scaffolds.
Fragmentation Studies: Mass spectrometry provides insight into the stability and fragmentation patterns of the this compound structure. Based on studies of related isoquinoline alkaloids, several fragmentation pathways can be predicted under electron ionization (EI) or electrospray ionization (ESI). nih.gov
A primary fragmentation would likely involve the butyl substituent at the C2 position.
Loss of the Butyl Group: Cleavage of the C-N bond connecting the butyl group to the pyrazole ring, or more likely, cleavage of the C-C bond beta to the ring (McLafferty-type rearrangement if applicable) or simple alpha-cleavage, would result in the loss of a C₄H₉ radical (57 Da) or a butene molecule (C₄H₈, 56 Da).
Ring Fragmentation: Subsequent fragmentation of the tricyclic core would likely proceed via pathways characteristic of isoquinolines. This can include retro-Diels-Alder (RDA) type reactions in reduced analogues or cleavage of the heterocyclic rings to produce characteristic fragment ions. nih.gov For instance, the loss of HCN or related nitrogen-containing fragments is a common pathway for N-heterocycles.
A plausible fragmentation pathway for this compound (Molecular Weight: 238.32 g/mol ) would show an initial loss of butyl/butene, followed by fragmentation of the remaining pyrazolo[5,1-a]isoquinoline core.
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies of this compound Transformations
The formation of the pyrazolo[5,1-a]isoquinoline core, including derivatives such as this compound, can be achieved through various synthetic routes. The elucidation of the mechanisms of these transformations relies on a combination of kinetic experiments and spectroscopic analysis to identify intermediates and transition states. While specific kinetic and detailed spectroscopic studies on the transformations of this compound are not extensively documented in publicly available literature, plausible mechanistic pathways can be inferred from studies on related pyrazolo[5,1-a]isoquinoline syntheses.
One of the prominent methods for constructing the pyrazolo[5,1-a]isoquinoline skeleton is the ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes. nio.res.innio.res.in This process involves the C-H/N-H annulation and is highly efficient. nio.res.innio.res.in Another versatile approach involves a palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles, followed by an intramolecular alkyne hydroamination. nih.gov Furthermore, a silver(I)-catalyzed three-component reaction of 2-alkynylbenzaldehydes, sulfonohydrazides, and nitriles offers an efficient route to pyrazolo[5,1-a]isoquinolin-2-amines. rsc.orgnih.gov
Kinetic Studies
A plausible, albeit hypothetical, kinetic experiment for a catalyzed synthesis of this compound could yield data as presented in the interactive table below. Such data would be instrumental in constructing a rate law for the reaction.
Table 1: Hypothetical Kinetic Data for the Formation of this compound
| Experiment | Initial [Precursor A] (M) | Initial [Precursor B] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁵ |
From the hypothetical data in Table 1, one could infer that the reaction is first order with respect to [Precursor A] and the [Catalyst], and zero order with respect to [Precursor B]. This would suggest that the rate-determining step involves the reaction of Precursor A with the catalyst.
Spectroscopic Studies
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for characterizing the structures of reactants, intermediates, and products, thereby providing crucial insights into the reaction mechanism.
In the synthesis of pyrazolo[5,1-a]isoquinolines, compounds are typically characterized using these spectroscopic methods. nio.res.innio.res.in For instance, in a ruthenium-catalyzed annulation, the disappearance of the characteristic signals of the starting pyrazole and alkyne in the ¹H NMR and ¹³C NMR spectra, and the appearance of new signals corresponding to the pyrazolo[5,1-a]isoquinoline product, would confirm the transformation.
The following table provides representative spectroscopic data that would be expected for this compound.
Table 2: Representative Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Characteristic Signals |
|---|---|
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. Aliphatic protons of the butyl group including a triplet around 0.9 ppm (CH₃), a sextet around 1.4 ppm (CH₂), a quintet around 1.7 ppm (CH₂), and a triplet around 2.8 ppm (CH₂ attached to the ring). |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. Aliphatic carbons of the butyl group in the range of 13-35 ppm. |
| IR (cm⁻¹) | C-H stretching (aromatic) around 3050 cm⁻¹, C-H stretching (aliphatic) around 2850-2960 cm⁻¹, C=C and C=N stretching in the range of 1500-1650 cm⁻¹. |
| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns could reveal the loss of the butyl group. |
By combining kinetic and spectroscopic data, a detailed reaction mechanism can be proposed. For example, in a palladium-catalyzed synthesis, in-situ monitoring by NMR spectroscopy could help identify key intermediates, such as the initial Sonogashira coupling product, which then undergoes intramolecular cyclization. The rate of disappearance of the intermediate and the formation of the final product could be tracked to understand the kinetics of the cyclization step.
While detailed mechanistic studies specifically for this compound are scarce, the principles of kinetic and spectroscopic analysis applied to related systems provide a solid framework for understanding its transformations. Future research focusing on this specific derivative would be valuable for a more complete understanding of its chemical behavior.
Computational and Theoretical Chemistry Studies of 2 Butylpyrazolo 5,1 a Isoquinoline
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical identity and reactivity. For the pyrazolo[5,1-a]isoquinoline scaffold, computational analyses such as molecular orbital theory reveal the distribution of electrons and energy levels within the molecule, which are key determinants of its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.
| Orbital | Significance in Reactivity Prediction |
| HOMO | (Highest Occupied Molecular Orbital) The outermost orbital containing electrons. Its energy level indicates the molecule's capacity to act as an electron donor (nucleophilicity). Higher HOMO energy corresponds to greater reactivity as a nucleophile. |
| LUMO | (Lowest Unoccupied Molecular Orbital) The innermost orbital without electrons. Its energy level indicates the molecule's capacity to act as an electron acceptor (electrophilicity). Lower LUMO energy corresponds to greater reactivity as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability. It is a critical descriptor for predicting how a molecule will interact in chemical reactions. |
Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the electron density distribution around a molecule. researchgate.net These maps illustrate the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In MEP maps, reddish colors signify electron-rich areas, often associated with lone pairs on heteroatoms like nitrogen, while bluish colors indicate electron-deficient regions, typically around hydrogen atoms bonded to electronegative atoms. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of 2-Butylpyrazolo[5,1-a]isoquinoline
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are used to explore the possible shapes (conformers) of this compound and their stability.
The butyl chain introduces conformational flexibility. Different staggered and eclipsed conformations around the C-C bonds of the butyl group will have varying energies. Computational methods can identify the lowest-energy conformer, which is the most likely structure the molecule will adopt.
Molecular dynamics simulations can provide deeper insights by modeling the atomic movements of the molecule over time. frontiersin.org For related heterocyclic systems, MD simulations have been used to validate docking poses and assess the stability of ligand-receptor complexes. researchgate.net Key parameters analyzed in MD simulations include:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time. A plateau in the RMSD value suggests that the system has reached equilibrium and is stable. researchgate.net
Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions. High RMSF values point to flexible regions of the molecule. researchgate.net
For this compound, MD simulations would reveal the flexibility of the butyl chain and how it might orient itself in different environments, such as in solution or within a biological binding pocket.
| Simulation Parameter | Description | Implication for this compound |
| RMSD | (Root-Mean-Square Deviation) Tracks the overall structural stability of the molecule during the simulation. | A stable RMSD trajectory would indicate that the pyrazolo[5,1-a]isoquinoline core is rigid and maintains a consistent conformation. |
| RMSF | (Root-Mean-Square Fluctuation) Identifies the flexibility of specific parts of the molecule. | Higher RMSF values would be expected for the atoms of the butyl chain, confirming its conformational freedom compared to the rigid fused ring system. |
| Hydrogen Bonds | Analyzes the formation and breaking of hydrogen bonds with solvent or other molecules over time. | This analysis would be critical in understanding interactions with polar solvents or biological targets, particularly involving the nitrogen atoms. researchgate.net |
Quantum Chemical Descriptors and Reactivity Predictions for the Pyrazolo[5,1-a]isoquinoline Scaffold
Quantum chemical calculations can provide a range of descriptors that quantify the reactivity of the pyrazolo[5,1-a]isoquinoline scaffold. researchgate.net These descriptors are derived from the electronic structure and are used to predict how the molecule will behave in chemical reactions.
Studies on similar pyrazoloquinoline derivatives have used Density Functional Theory (DFT) to calculate these properties. researchgate.net
| Quantum Descriptor | Definition | Predicted Significance for the Pyrazolo[5,1-a]isoquinoline Scaffold |
| Chemical Hardness (η) | Resistance of a molecule to change its electron configuration. Calculated as (ELUMO - EHOMO) / 2. | A larger value indicates lower reactivity. Derivatives with substituents that increase the HOMO-LUMO gap are considered "harder" and less reactive. researchgate.net |
| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. Calculated as (EHOMO + ELUMO) / 2. | A higher chemical potential suggests a greater tendency to donate electrons. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. Calculated as μ²/2η. | This index quantifies the molecule's ability to act as an electrophile. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero dipole moment indicates an uneven distribution of charge, which is expected for the pyrazolo[5,1-a]isoquinoline scaffold due to the nitrogen heteroatoms. This polarity influences solubility and intermolecular interactions. researchgate.net |
These descriptors help in systematically comparing the reactivity of different derivatives of the pyrazolo[5,1-a]isoquinoline scaffold, providing a theoretical basis for designing molecules with specific chemical properties.
Reaction Pathway Modeling and Transition State Analysis of this compound Derivatives
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of the pyrazolo[5,1-a]isoquinoline core, theoretical modeling can map out the entire reaction pathway, identify key intermediates, and calculate the energy barriers associated with transition states.
Several synthetic routes to the pyrazolo[5,1-a]isoquinoline scaffold have been reported, often involving cyclization and annulation reactions. nio.res.inrsc.orgacs.orgnih.gov For example, one plausible pathway involves the condensation of a substituted phenyl-pyrazole with a suitable partner, followed by an intramolecular cyclization. acs.org Another approach uses a silver-catalyzed three-component reaction of a 2-alkynylbenzaldehyde, a sulfonohydrazide, and a nitrile. nih.gov
Theoretical modeling of these pathways would involve:
Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm that optimized structures are true minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state correctly connects the reactant and product.
By calculating the activation energies for each step, chemists can predict the feasibility of a proposed reaction mechanism and identify the rate-determining step. This allows for the optimization of reaction conditions, such as temperature and catalysts, to improve yields and selectivity. acs.org
Solvation Effects on Molecular Structure and Reactivity of this compound
The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational models can simulate these effects using either implicit or explicit solvation models.
Implicit Solvation Models (e.g., PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient for calculating how the solvent bulk affects the solute's electronic structure.
Explicit Solvation Models: Individual solvent molecules are included in the simulation box around the solute. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.
Studies on related heterocyclic compounds have shown that transferring the molecule from a vacuum to a solvent environment can severely affect its structural, chemical, and physical properties. researchgate.net For this compound, polar solvents would be expected to interact strongly with the nitrogen atoms of the heterocyclic core through hydrogen bonding. researchgate.net These interactions can stabilize charge separation, influence the conformational preference of the butyl group, and alter the energies of the frontier molecular orbitals, thereby modifying the molecule's reactivity.
Rational Design Principles for Pyrazolo[5,1-a]isoquinoline-Based Compounds
The rational design of novel therapeutic agents based on the pyrazolo[5,1-a]isoquinoline scaffold is a promising area of research, driven by the diverse biological activities exhibited by this class of compounds, including potential anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai The design process leverages computational chemistry and a deep understanding of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
A key principle in the rational design of pyrazolo[5,1-a]isoquinoline derivatives is the strategic modification of substituents at various positions on the heterocyclic core. The nature, size, and electronic properties of these substituents can profoundly influence the compound's interaction with biological targets. For instance, in the context of kinase inhibition, a common application for pyrazolo-fused heterocycles, specific substitutions are designed to enhance binding to the ATP-binding site of the target kinase. nih.gov
Molecular modeling and docking studies play a pivotal role in this process. By creating a computational model of the target protein's binding site, researchers can virtually screen a library of pyrazolo[5,1-a]isoquinoline derivatives to predict their binding affinity and orientation. researchgate.netnih.gov This allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. For example, docking studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown that the pyrazole (B372694) nitrogen can form crucial hydrogen bonds with hinge region residues of kinases, a key interaction for potent inhibition. mdpi.com
The introduction of a butyl group at the 2-position of the pyrazolo[5,1-a]isoquinoline core is a prime example of a rational design choice. This alkyl substituent would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and interact with hydrophobic pockets within a protein's binding site. The table below illustrates hypothetical computational data for a series of 2-substituted pyrazolo[5,1-a]isoquinoline derivatives, demonstrating how substituent changes can affect key molecular properties relevant to drug design.
| Substituent at Position 2 | Calculated LogP | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |
| Hydrogen | 2.5 | -7.2 | Pi-stacking with Phe residue |
| Methyl | 3.0 | -7.8 | Hydrophobic interaction with Leu pocket |
| Butyl | 4.2 | -8.5 | Enhanced hydrophobic interaction with Val and Ile residues |
| Phenyl | 4.8 | -9.1 | Pi-pi stacking and hydrophobic interactions |
| Hydroxyl | 2.1 | -7.5 | Potential for H-bond with Ser residue |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry and computational modeling. Actual values would require specific calculations for each compound and target.
Furthermore, SAR studies on related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]quinazoline (B1257617) systems have highlighted the importance of substituents at other positions for modulating activity and selectivity. mdpi.commdpi.com For example, the introduction of polar groups, such as amides or sulfonamides, can improve solubility and provide additional hydrogen bonding opportunities, potentially leading to enhanced target engagement and a more favorable pharmacokinetic profile. nih.gov
Derivatization Strategies and Analogue Synthesis for Structural Diversification
Scaffold Modification and Decoration Approaches for the Pyrazolo[5,1-a]isoquinoline Core
Several synthetic methods have been developed for the construction of the pyrazolo[5,1-a]isoquinoline core, which also allow for the incorporation of diversity. One such approach involves the ruthenium(II)-catalyzed annulation of pyrazole (B372694) derivatives with alkynes. nio.res.innio.res.in This method allows for the synthesis of a series of pyrazolo[5,1-a]isoquinolines with various substituents on both the pyrazole and isoquinoline (B145761) rings. nio.res.innio.res.in For instance, the reaction of 3-methyl-5-phenyl-1H-pyrazole with different alkynes can yield a range of substituted pyrazolo[5,1-a]isoquinolines. nio.res.in
Another versatile method is the copper-catalyzed regioselective bicyclization of N-propargylic sulfonylhydrazones, which provides an expeditious route to the tricyclic scaffold. rsc.org This cascade reaction has been utilized to synthesize potential inhibitors of cell division cycle 25B (CDC25B). rsc.org Furthermore, multicomponent reactions involving 2-alkynylbenzaldehydes, sulfonohydrazides, alcohols, and α,β-unsaturated aldehydes or ketones have proven to be highly efficient in generating diverse H-pyrazolo[5,1-a]isoquinolines with good functional group tolerance. nih.gov
The decoration of the pre-formed pyrazolo[5,1-a]isoquinoline scaffold can be achieved through various chemical transformations. For example, sequential reactions of N'-(2-alkynylbenzylidene)hydrazides, including bromine-mediated electrophilic cyclization and palladium-catalyzed cross-coupling reactions, enable the synthesis of functionalized H-pyrazolo[5,1-a]isoquinolines. nih.gov These methods provide a means to introduce a variety of substituents onto the core structure, thereby diversifying the chemical library.
The table below summarizes some of the synthetic strategies employed for the modification and decoration of the pyrazolo[5,1-a]isoquinoline core.
Table 1: Synthetic Strategies for Pyrazolo[5,1-a]isoquinoline Core Modification
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| Annulation of Pyrazoles and Alkynes | Ruthenium(II) | High regioselectivity and good yields. | nio.res.innio.res.in |
| Regioselective Bicyclization | Copper(II) | Expeditious, multi-step cascade. | rsc.org |
| Multicomponent Reaction | - | High efficiency and functional group tolerance. | nih.gov |
| Sequential Reactions | Bromine, Palladium | Diversity-oriented synthesis. | nih.gov |
Introduction of Diverse Functional Groups at Specific Positions on 2-Butylpyrazolo[5,1-a]isoquinoline
The introduction of diverse functional groups at specific positions on the this compound molecule is crucial for fine-tuning its properties. The reactivity of the pyrazolo[5,1-a]isoquinoline core allows for selective functionalization at various positions.
For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which shares a fused pyrazole ring, selective functionalization at different positions has been extensively studied. encyclopedia.pubnih.govthieme-connect.de For instance, C-H halogenation of pyrazolo[1,5-a]pyrimidines can be achieved with high regioselectivity on the pyrazole ring. thieme-connect.de Similar strategies could potentially be adapted for the pyrazolo[5,1-a]isoquinoline system to introduce halogens, which can then serve as handles for further cross-coupling reactions to introduce aryl, alkyl, or other functional groups.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing carbon-carbon bonds. arkat-usa.org By first introducing a halogen or a triflate group at a specific position on the this compound scaffold, subsequent Suzuki coupling with a variety of boronic acids or esters would allow for the introduction of a wide range of aryl and heteroaryl substituents.
Furthermore, the introduction of nitrogen-containing functional groups can be achieved through various methods. For example, in the synthesis of related quinazoline (B50416) derivatives, amination reactions have been employed to introduce amino groups. nih.gov Such strategies could be explored for the functionalization of the this compound core.
The table below illustrates potential functionalization strategies for the this compound scaffold based on established methods for related heterocyclic systems.
Table 2: Potential Functionalization Reactions for this compound
| Reaction Type | Reagents | Functional Group Introduced | Potential Position |
| Halogenation | N-Halosuccinimide (NBS, NCS) | -Cl, -Br, -I | Pyrazole or Isoquinoline Ring |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl groups | Halogenated positions |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino groups | Halogenated positions |
| Nitration | HNO₃/H₂SO₄ | Nitro group | Aromatic rings |
Combinatorial Chemistry and Parallel Synthesis Approaches for Analogue Libraries
Combinatorial chemistry and parallel synthesis are powerful strategies for the rapid generation of large libraries of related compounds, which is essential for efficient SAR exploration. These approaches rely on the use of a common scaffold that can be systematically decorated with a variety of building blocks.
The multicomponent reaction previously mentioned for the synthesis of H-pyrazolo[5,1-a]isoquinolines is particularly well-suited for combinatorial approaches. nih.gov By varying the four components—2-alkynylbenzaldehyde, sulfonohydrazide, alcohol, and α,β-unsaturated aldehyde or ketone—a large and diverse library of pyrazolo[5,1-a]isoquinoline analogues can be readily synthesized in a parallel fashion. nih.gov
Similarly, a three-component fusion reaction of enaminones, hydrazine (B178648) hydrochloride, and internal alkynes, catalyzed by rhodium, provides a facile method for the synthesis of fused tricyclic pyrazolo[5,1-a]isoquinolines. acs.org The ability to vary each of the three components allows for the combinatorial generation of a library of analogues with diverse substitution patterns. acs.org
For the related pyrazolo[1,5-a]pyrimidine scaffold, a synthetic pathway for the functionalization of the core has been developed to create a small library of amido derivatives. arkat-usa.org This approach, which involves the transformation of a nitrile group into an amide, can be adapted for parallel synthesis by reacting a common carboxylic acid intermediate with a library of different amines. arkat-usa.org
The table below highlights key features of combinatorial approaches applicable to the synthesis of this compound analogues.
Table 3: Combinatorial Synthesis Strategies for Pyrazolo[5,1-a]isoquinoline Analogues
| Strategy | Number of Components | Key Advantages | Reference |
| Multicomponent Reaction | Four | High efficiency, good functional group tolerance. | nih.gov |
| Three-Component Fusion | Three | Facile, practical, generates fused tricyclics. | acs.org |
| Amide Library Synthesis | Two (acid + amine) | Systematic variation of substituents. | arkat-usa.org |
Heterocycle Fusion and Annulation Strategies on the this compound Framework
Fusing additional heterocyclic rings onto the this compound framework can lead to novel, more complex structures with potentially unique biological activities. This can be achieved through various annulation strategies.
The aforementioned Rh-catalyzed three-component reaction not only builds the pyrazolo[5,1-a]isoquinoline core but also results in a fused tricyclic system. acs.org This demonstrates a direct approach to heterocycle fusion during the primary synthesis.
For existing pyrazolo[5,1-a]isoquinoline structures, further annulation reactions can be envisioned. For instance, if a di-functionalized derivative of this compound is synthesized, such as one containing an amino group and a carboxylic acid ester in adjacent positions, intramolecular cyclization could lead to the formation of an additional fused ring.
In the broader context of isoquinoline chemistry, various strategies have been developed to construct fused ring systems. For example, the synthesis of indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolines has been achieved through cascade reactions. nih.gov These methods often involve the intramolecular cyclization of appropriately substituted isoquinoline precursors. Similar strategies could be adapted to fuse indole, benzimidazole, or other heterocyclic rings onto the this compound scaffold.
Bioisosteric Replacement Strategies in Pyrazolo[5,1-a]isoquinoline Analogues for Structure-Property Modulation
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov
In the context of this compound, the butyl group at the 2-position is a prime candidate for bioisosteric replacement. It could be replaced with other alkyl groups of varying length and branching, cycloalkyl groups, or phenyl rings to explore the impact on activity.
Furthermore, the pyrazole and isoquinoline rings themselves can be considered for bioisosteric replacement. For example, the pyrazole ring could be replaced by other five-membered heterocycles such as isoxazole (B147169) or triazole. The isoquinoline portion could be replaced by other bicyclic systems like quinazoline or quinoline (B57606). The synthesis of pyrazolo[1,5-a]quinazoline derivatives as GABA receptor modulators demonstrates the successful application of this strategy. nih.gov
The replacement of a specific atom within the heterocyclic core is another bioisosteric approach. For instance, replacing a carbon atom with a nitrogen atom in the isoquinoline ring would lead to a pyrazolopyrimidine or related diazine-fused system. The synthesis and functionalization of pyrazolo[1,5-a]pyrimidines are well-documented, providing a basis for such explorations. encyclopedia.pubnih.gov
The table below provides examples of potential bioisosteric replacements for different parts of the this compound molecule.
Table 4: Potential Bioisosteric Replacements for this compound
| Original Group/Scaffold | Potential Bioisostere | Rationale | Reference |
| 2-Butyl group | Cyclobutyl, Phenyl, Thienyl | Modulate lipophilicity and binding interactions. | nih.govresearchgate.net |
| Pyrazole ring | Isoxazole, 1,2,3-Triazole | Alter hydrogen bonding capacity and electronic properties. | - |
| Isoquinoline scaffold | Quinazoline, Naphthyridine | Modify core scaffold and vector of substituents. | nih.govnih.gov |
| Carbon atom in isoquinoline | Nitrogen atom | Introduce hydrogen bond acceptors and alter polarity. | encyclopedia.pubnih.gov |
By employing these diverse derivatization strategies, a wide range of analogues of this compound can be synthesized and evaluated, leading to a deeper understanding of its structure-activity relationships and the potential for developing compounds with optimized properties.
Methodological Advancements in the Study of 2 Butylpyrazolo 5,1 a Isoquinoline
Advanced Spectroscopic Techniques for Structural Elucidation of Novel 2-Butylpyrazolo[5,1-a]isoquinoline Derivatives
The definitive identification and characterization of novel this compound derivatives heavily rely on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and mass spectrometry are cornerstone technologies in this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for establishing the connectivity and stereochemistry of these molecules. nih.govrsc.org For instance, ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR elucidates the carbon framework. rsc.org Advanced 2D NMR techniques, such as COSY and HSQC, are employed to determine the regiochemistry of the pyrazole (B372694) ring formation, a crucial aspect in the synthesis of pyrazolo[5,1-a]isoquinoline derivatives. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of newly synthesized compounds. rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate ions for mass analysis, providing confirmation of the molecular formula. rsc.org
The following table summarizes the key spectroscopic data used in the characterization of pyrazolo[5,1-a]isoquinoline derivatives:
| Spectroscopic Technique | Information Obtained | Reference |
| ¹H NMR | Chemical shift (δ) in ppm, multiplicity, coupling constants (J) in Hz | rsc.orgpurdue.edu |
| ¹³C NMR | Chemical shift (δ) in ppm for each carbon atom | rsc.orgpurdue.edu |
| 2D NMR (e.g., COSY, HSQC) | Correlation between protons and carbons, establishing connectivity | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio (m/z) for molecular formula confirmation | rsc.orgnih.gov |
Chromatographic and Separation Methodologies for Compound Purity and Isolation
The isolation and purification of this compound and its derivatives from reaction mixtures are critical steps to ensure the accuracy of subsequent analytical and biological studies. A variety of chromatographic techniques are employed for this purpose. nih.gov
Thin-Layer Chromatography (TLC): TLC is a fundamental and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the synthesized compounds. nih.govrsc.orgnih.gov By using a fluorescent silica (B1680970) gel plate, compounds can be visualized under UV light. rsc.org
Column Chromatography: For the purification of larger quantities of material, column chromatography is the method of choice. nih.govnih.gov Silica gel is a common stationary phase, and a suitable solvent system is used as the mobile phase to separate the desired compound from impurities. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC offers a higher degree of resolution and is often used for final purity analysis and for the separation of complex mixtures. nih.gov A typical HPLC setup for the analysis of pyrazolo[5,1-a]isoquinoline derivatives might use a C18 column with a gradient elution of water and acetonitrile (B52724) containing a small percentage of formic acid. nih.gov
The table below outlines common chromatographic methods used for the purification and analysis of pyrazolo[5,1-a]isoquinoline compounds:
| Chromatographic Method | Application | Key Parameters | Reference |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Silica gel plates (e.g., 60 F254), visualization under UV light | nih.govrsc.org |
| Column Chromatography | Preparative purification | Silica gel (40–63 μm), solvent gradient | nih.govrsc.org |
| High-Performance Liquid Chromatography (HPLC) | Final purity analysis, separation of complex mixtures | C18 column, gradient elution (e.g., water/acetonitrile with formic acid) | nih.gov |
X-ray Crystallography and Solid-State Structural Characterization Methodologies for Pyrazolo[5,1-a]isoquinoline Compounds
While spectroscopic methods provide valuable information about the connectivity of atoms, single-crystal X-ray crystallography offers unambiguous proof of the three-dimensional structure of a molecule. nio.res.innio.res.in This technique is crucial for confirming the regiochemistry and stereochemistry of novel pyrazolo[5,1-a]isoquinoline derivatives. nio.res.in
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the precise arrangement of atoms in the crystal lattice. nih.govnio.res.in This data provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the crystal structure of a representative pyrazolo[5,1-a]isoquinoline derivative was determined to be in the triclinic crystal system with a P-1 space group. nio.res.in
The following table summarizes the key information obtained from X-ray crystallography of pyrazolo[5,1-a]isoquinoline compounds:
| Parameter | Information Provided | Reference |
| Crystal System | The basic repeating unit of the crystal lattice (e.g., triclinic, monoclinic) | nio.res.in |
| Space Group | The symmetry elements present in the crystal structure | nio.res.in |
| Bond Lengths | The distances between the nuclei of two bonded atoms | nih.gov |
| Bond Angles | The angles between adjacent bonds | nih.gov |
| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonding and van der Waals forces | researchgate.net |
Microfluidic and Flow Chemistry Applications in Synthesis and Reaction Optimization of this compound
The synthesis of nitrogen-containing heterocycles, including pyrazolo[5,1-a]isoquinolines, has benefited significantly from the application of modern technologies like microfluidics and flow chemistry. mdpi.comnumberanalytics.comdoaj.org These techniques offer several advantages over traditional batch synthesis methods, including improved reaction efficiency, enhanced safety, and easier scalability. mdpi.comdoaj.org
Flow Chemistry: In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This level of control can lead to higher yields and purities of the desired product. For instance, the synthesis of related pyrazole-fused scaffolds has been achieved with significantly reduced reaction times, from hours in batch to minutes in flow. mdpi.com The use of continuous flow reactors can also facilitate the scale-up of synthesis processes. mdpi.comdoaj.org
Microfluidics: Microfluidic devices, which involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, are being explored for high-throughput screening and optimization of reaction conditions for the synthesis of complex molecules like this compound. rsc.org
The table below highlights the advantages of using flow chemistry in the synthesis of pyrazolo[5,1-a]isoquinoline and related heterocycles:
| Feature | Advantage in Synthesis | Reference |
| Precise Control of Reaction Parameters | Improved yields and selectivity | mdpi.comdoaj.org |
| Enhanced Heat and Mass Transfer | Faster reaction rates and improved safety | mdpi.com |
| Scalability | Easier transition from laboratory-scale to large-scale production | mdpi.comdoaj.org |
| Automation | High-throughput screening and optimization of reaction conditions | rsc.org |
Future Directions and Emerging Research Avenues for 2 Butylpyrazolo 5,1 a Isoquinoline Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems for Pyrazolo[5,1-a]isoquinoline Derivatives
The synthesis of the pyrazolo[5,1-a]isoquinoline core has been the subject of considerable research, with various methods being developed to construct this tricyclic framework. Future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes, particularly those that allow for the precise introduction of substituents like the 2-butyl group.
Recent advancements have highlighted the utility of transition metal catalysis in the synthesis of pyrazolo[5,1-a]isoquinolines. For instance, ruthenium(II)-catalyzed C-H/N-H annulation of pyrazole (B372694) derivatives with alkynes has been shown to be an effective method. This reaction can be performed in environmentally friendly solvents like water or methanol, offering a green alternative to traditional organic solvents. Similarly, copper-catalyzed tandem reactions of 2-alkynylbromobenzene with pyrazole provide a facile route to this scaffold, involving copper(I)-catalyzed hydroamination and C-H activation. An expeditious strategy for the synthesis of pyrazolo[5,1-a]isoquinolines has also been developed through a four-step cascade sequence initiated by copper(II)-catalyzed regioselective bicyclization. rsc.org Palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles, followed by intramolecular alkyne hydroamination, represents another efficient synthetic strategy. nih.gov
A summary of current synthetic approaches is presented in the table below.
| Catalytic System | Reactants | Key Features |
| Ruthenium(II) | Pyrazole derivatives and alkynes | C-H/N-H annulation; can be performed in water or methanol. |
| Copper(I) | 2-Alkynylbromobenzene and pyrazole | Tandem hydroamination and C-H activation. |
| Copper(II) | N-propargylic sulfonylhydrazones | Four-step cascade sequence. rsc.org |
| Palladium(0) | 5-(2-bromophenyl)-1H-pyrazoles and terminal alkynes | Sonogashira coupling followed by intramolecular alkyne hydroamination. nih.gov |
Advanced Understanding of Structure-Reactivity Relationships within the Pyrazolo[5,1-a]isoquinoline Class
For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring of a 2-phenylpyrazolo[5,1-a]isoquinoline derivative can modulate the nucleophilicity or electrophilicity of the heterocyclic system. This, in turn, will affect its susceptibility to various chemical transformations. The butyl group at the 2-position, being an electron-donating alkyl group, is expected to increase the electron density of the pyrazole ring, potentially influencing its reactivity in electrophilic substitution reactions.
Future research in this area should focus on systematic studies of a series of 2-butylpyrazolo[5,1-a]isoquinoline derivatives with varying substituents at other positions of the scaffold. By correlating the observed reactivity with structural parameters such as Hammett constants or computed electronic properties, it will be possible to develop quantitative structure-reactivity relationships (QSRRs). These models will be invaluable for predicting the chemical behavior of new derivatives and for guiding the synthesis of compounds with desired reactivity profiles.
Integration with Machine Learning and Artificial Intelligence for Predictive Organic Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize organic chemistry by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the discovery of novel synthetic pathways. For a relatively new scaffold like this compound, where experimental data may be limited, ML and AI can be particularly powerful tools.
By training ML models on existing datasets of reactions involving pyrazolo[5,1-a]isoquinolines and related heterocyclic systems, it may be possible to predict the feasibility and outcome of new, untested reactions. For example, an algorithm could be trained to predict the optimal catalyst and reaction conditions for the synthesis of a specific this compound derivative. This would significantly accelerate the discovery of new synthetic routes and reduce the need for extensive experimental screening.
Furthermore, generative AI models could be employed to propose entirely new synthetic pathways to the this compound core or to design novel derivatives with desired properties. These models can learn the underlying rules of chemical reactivity from large databases of known reactions and then use this knowledge to generate creative and synthetically accessible molecular structures.
Development of Pyrazolo[5,1-a]isoquinoline-Based Advanced Materials
The unique photophysical properties of certain pyrazolo-isoquinoline compounds suggest their potential for use in the development of advanced materials. The fused aromatic system of the pyrazolo[5,1-a]isoquinoline core provides a rigid and planar structure that can facilitate π-π stacking and charge transport, which are desirable properties for organic electronic materials.
Research on the fluorescence properties of novel pyrazolo-isoquinoline compounds has shown that these molecules can exhibit strong emission in the visible region of the electromagnetic spectrum. bohrium.com The emission wavelength can be tuned by modifying the substituents on the aromatic rings, opening up the possibility of creating a range of materials with different colors of emission. This makes them promising candidates for use as emitters in organic light-emitting diodes (OLEDs).
Indeed, derivatives of the isomeric 1H-pyrazolo[3,4-b]quinoline have been investigated for their electroluminescent properties and have shown potential for application in OLEDs. mdpi.commdpi.com This suggests that the pyrazolo[5,1-a]isoquinoline scaffold could also be a viable platform for the development of new OLED materials. Future research in this area will involve the synthesis and characterization of a variety of this compound derivatives with different electronic properties to optimize their performance as organic electronic materials. The development of pyrazolo[5,1-a]isoquinoline-based fluorescent probes for the detection of specific analytes is another exciting avenue for future research. bohrium.com
Unexplored Reactivity Profiles and Transformational Opportunities for the this compound Core
While significant progress has been made in the synthesis of the pyrazolo[5,1-a]isoquinoline scaffold, its full reactive potential remains largely unexplored. The presence of multiple reactive sites, including the nitrogen atoms of the pyrazole ring and the carbon atoms of both the pyrazole and isoquinoline (B145761) moieties, offers a wealth of opportunities for further functionalization and transformation.
Future research should focus on exploring the reactivity of the this compound core towards a wide range of reagents and reaction conditions. For example, the nitrogen atoms of the pyrazole ring could potentially be alkylated or acylated to introduce new functional groups. The aromatic rings could be subjected to electrophilic or nucleophilic substitution reactions to install a variety of substituents.
Furthermore, the application of modern synthetic methodologies, such as C-H activation and cross-coupling reactions, to the this compound scaffold could open up new avenues for the synthesis of complex and diverse derivatives. The development of post-synthetic modification strategies will be crucial for the rapid generation of libraries of compounds for screening in various applications. The synthesis of functionalized H-pyrazolo[5,1-a]isoquinolines through sequential reactions has already demonstrated the feasibility of such approaches. rsc.orgnih.gov
By systematically exploring the unexplored reactivity of the this compound core, chemists can unlock its full potential for the creation of new molecules with novel properties and functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
